molecular formula C21H22F2N4O B7001377 N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B7001377
M. Wt: 384.4 g/mol
InChI Key: ABPUYYSUKOHCRZ-UHFFFAOYSA-N
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Description

N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an indole moiety and a difluoroethylphenyl group, making it a subject of study for its pharmacological and chemical properties.

Properties

IUPAC Name

N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O/c1-21(22,23)16-5-2-3-6-18(16)25-20(28)27-13-11-26(12-14-27)19-8-4-7-17-15(19)9-10-24-17/h2-10,24H,11-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUYYSUKOHCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of the Piperazine Intermediate: Piperazine can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Coupling Reaction: The indole intermediate is then coupled with the piperazine intermediate using a coupling agent such as carbodiimide in the presence of a base like triethylamine.

    Introduction of the Difluoroethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through binding interactions facilitated by its indole and piperazine moieties. These interactions can modulate signaling pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-3-yl)piperazine-1-carboxamide: Similar structure but with a different position of the indole substitution.

    N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-5-yl)piperazine-1-carboxamide: Another positional isomer with the indole substitution at the 5-position.

Uniqueness

N-[2-(1,1-difluoroethyl)phenyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to the specific positioning of the indole and difluoroethyl groups, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct pharmacological profiles compared to its isomers.

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